molecular formula C17H19N3OS B3732038 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B3732038
M. Wt: 313.4 g/mol
InChI Key: OSCXQTBGKDJOTN-UHFFFAOYSA-N
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Description

5-Amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound featuring a thiazole ring fused with a pyrrolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrolidone ring. One common synthetic route includes the reaction of 4,5-dimethyl-1,3-thiazole-2-carboxylic acid with phenylethylamine under specific conditions to form the intermediate, which is then cyclized to form the pyrrolidone ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: The compound may be investigated for its potential as a drug candidate in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of both thiazole and pyrrolidone rings. Similar compounds include other thiazole derivatives and pyrrolidone-containing molecules, which may have different biological activities and applications. The uniqueness of this compound lies in its potential to combine the properties of both functional groups, leading to novel applications.

Comparison with Similar Compounds

  • Thiazole derivatives

  • Pyrrolidone derivatives

  • Other heterocyclic compounds with similar functional groups

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Properties

IUPAC Name

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-phenylethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-11-12(2)22-17(19-11)15-14(21)10-20(16(15)18)9-8-13-6-4-3-5-7-13/h3-7,18,21H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCXQTBGKDJOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(CN(C2=N)CCC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 2
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 3
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 4
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 5
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 6
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

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